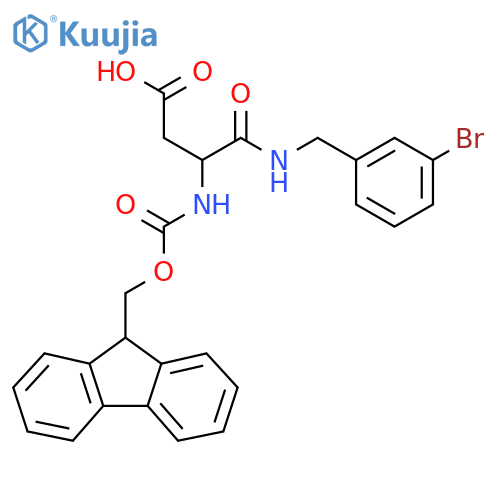Cas no 2171723-09-2 (3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1516857
- 3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171723-09-2
-
- インチ: 1S/C26H23BrN2O5/c27-17-7-5-6-16(12-17)14-28-25(32)23(13-24(30)31)29-26(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: CYZDAMLXWJYKSZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 522.07903g/mol
- どういたいしつりょう: 522.07903g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1516857-0.05g |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1516857-2.5g |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1516857-5.0g |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1516857-0.5g |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1516857-0.25g |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1516857-500mg |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1516857-1000mg |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1516857-5000mg |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1516857-250mg |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1516857-2500mg |
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171723-09-2 | 2500mg |
$6602.0 | 2023-09-27 |
3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
5. Book reviews
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171723-09-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, with the CAS number CAS No. 2171723-09-2, has garnered significant attention due to its unique structural features and potential biological activities. This compound, characterized by its intricate molecular framework, combines elements that are of great interest in medicinal chemistry, making it a subject of extensive research and exploration.
The molecular structure of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid incorporates several key functional groups that contribute to its pharmacological profile. The presence of a 3-bromophenyl moiety suggests potential interactions with various biological targets, while the carbamoyl and methoxycarbonyl groups enhance its solubility and reactivity. These features make the compound a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The nine-membered fluorene ring in this compound is particularly noteworthy, as fluorene derivatives have shown promise in various therapeutic applications. The fluorene moiety not only contributes to the compound's stability but also facilitates its interaction with biological receptors, making it an attractive candidate for drug development.
The synthesis of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this compound. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of diverse functional groups, thereby expanding the chemical space for drug discovery.
The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits significant potential in modulating key signaling pathways involved in disease progression. For instance, studies have indicated that it may interact with enzymes and receptors that are overexpressed in certain types of cancer cells, leading to their inhibition or apoptosis. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential application for treating neurological disorders.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid with biological targets. These studies have provided valuable insights into how the compound's structure influences its pharmacological activity. By leveraging computational tools, researchers can predict and optimize the binding affinity of this molecule to specific targets, thereby accelerating the drug discovery process.
In conclusion, 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171723-09-2) represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical sciences.
2171723-09-2 (3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)
- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)
- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)
- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)